3-(4-Fluorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2 It is a phenol derivative where a fluorophenoxy group is attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenol typically involves the reaction of 4-fluorophenol with phenol derivatives. One common method is the Ullmann reaction, which is catalyzed by copper and involves the coupling of aryl halides with phenols . Another method involves the hydroxylation of arylmetals using N-benzyl oxaziridine at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
3-(4-Fluorophenoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)phenol involves its interaction with various molecular targets. For example, it can undergo oxidative defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinones . This process involves the insertion of oxygen into the molecule, followed by the reduction of the resulting quinone.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A simpler phenol derivative with a fluorine atom attached to the phenol ring.
2-Fluorophenol: Another fluorinated phenol with the fluorine atom in a different position.
3,4-Difluorophenol: A phenol derivative with two fluorine atoms attached to the ring.
Uniqueness
3-(4-Fluorophenoxy)phenol is unique due to the presence of both a fluorophenoxy group and a phenol group in its structure. This combination imparts specific chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential bioactivity, making it valuable for various applications .
Properties
Molecular Formula |
C12H9FO2 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)phenol |
InChI |
InChI=1S/C12H9FO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H |
InChI Key |
KJRDLLHRSNOCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.